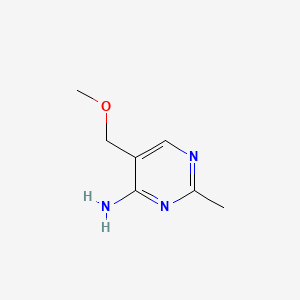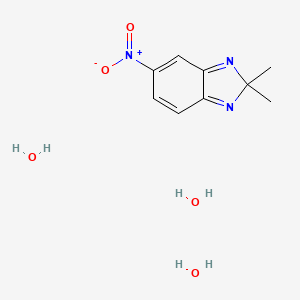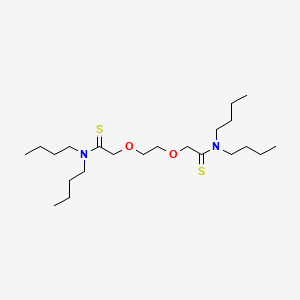![molecular formula C5H8 B1597325 Bicyclo[1.1.1]pentane CAS No. 311-75-1](/img/structure/B1597325.png)
Bicyclo[1.1.1]pentane
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C5H8. The structure consists of three rings of four carbon atoms each, making it a highly strained molecule . This unique structure has garnered significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Industrial Production Methods: The most general and scalable approach towards functionalized bicyclo[1.1.1]pentanes involves the reaction between alkyl iodides and propellane. This method allows the production of this compound iodides in milligram, gram, and even kilogram quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[1.1.1]pentane undergoes various types of reactions, including radical reactions, photoredox catalysis, and nucleophilic addition .
Common Reagents and Conditions:
Radical Reactions: These reactions often involve the use of radical initiators and can lead to the formation of various substituted bicyclo[1.1.1]pentanes.
Photoredox Catalysis: This method uses light to drive the reaction, often in the presence of a photoredox catalyst.
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the this compound core, leading to the formation of various functionalized derivatives.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentanes, which can be further functionalized for use in medicinal chemistry and other applications .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mécanisme D'action
The mechanism by which bicyclo[1.1.1]pentane exerts its effects is primarily through its role as a bioisostere. By mimicking the geometry and substituent exit vectors of a benzene ring, this compound can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . This is achieved through the strong π-π interactions formed by its rigid structure and aromaticity, which lead to improved physicochemical properties .
Comparaison Avec Des Composés Similaires
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane, used in various synthetic routes.
Bicyclo[2.1.0]pentane: Another member of the bicyclic bridged compounds family, with different structural and chemical properties.
Bicyclo[1.1.0]butane: A related compound used in the synthesis of this compound derivatives.
Uniqueness: this compound is unique due to its highly strained structure and ability to serve as a bioisostere for para-substituted benzene rings. This makes it a valuable scaffold in drug design, offering various beneficial properties compared to its aromatic counterparts .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-75-1 | |
| Record name | Bicyclo(1.1.1)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)



![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)


![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)




